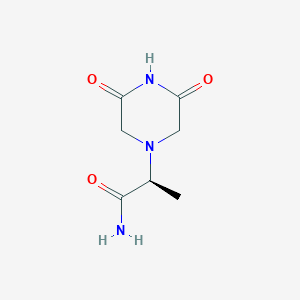
2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine-1-carbothioamide group attached to a 2-methylcyclohexylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide typically involves the reaction of 2-methylcyclohexanone with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine-1-carbothioamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease progression.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments, demonstrating significant efficiency in reducing corrosion rates
Mécanisme D'action
The mechanism of action of 2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects such as apoptosis induction in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide: A Schiff base derivative used as a corrosion inhibitor and studied for its bioactive properties.
Carbazole hydrazine-carbothioamide derivatives: Known for their antioxidant, anticancer, and antimicrobial activities.
Uniqueness
2-(2-Methylcyclohexylidene)hydrazine-1-carbothioamide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexylidene moiety provides steric hindrance, influencing its interaction with molecular targets and enhancing its stability in various applications.
Propriétés
Numéro CAS |
56324-61-9 |
|---|---|
Formule moléculaire |
C8H15N3S |
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
[(2-methylcyclohexylidene)amino]thiourea |
InChI |
InChI=1S/C8H15N3S/c1-6-4-2-3-5-7(6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12) |
Clé InChI |
OVLKCVUMOSOVAE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)

![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)







![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
